Methanethiosulfonate

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

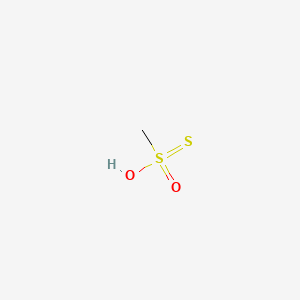

Propiedades

Número CAS |

44059-82-7 |

|---|---|

Fórmula molecular |

CH4O2S2 |

Peso molecular |

112.18 g/mol |

Nombre IUPAC |

hydroxy-methyl-oxo-sulfanylidene-λ6-sulfane |

InChI |

InChI=1S/CH4O2S2/c1-5(2,3)4/h1H3,(H,2,3,4) |

Clave InChI |

FHBSGPWHCCIQPG-UHFFFAOYSA-N |

SMILES |

CS(=O)(=S)O |

SMILES canónico |

CS(=O)(=S)O |

Otros números CAS |

44059-82-7 |

Números CAS relacionados |

1950-85-2 (hydrochloride salt) |

Sinónimos |

methane thiosulfonate methanethiosulfonate methanethiosulfonate, calcium salt methanethiosulfonate, potassium salt methanethiosulfonate, sodium salt |

Origen del producto |

United States |

Foundational & Exploratory

Methanethiosulfonate (MTS) Reagents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Methanethiosulfonate (MTS) reagents are a class of sulfhydryl-reactive compounds pivotal in the study of protein structure and function.[1][2] Renowned for their high specificity and rapid reaction with the thiol group of cysteine residues, they form the cornerstone of the Substituted Cysteine Accessibility Method (SCAM).[1] This technique combines site-directed mutagenesis with chemical modification to provide invaluable insights into protein topology, the architecture of ion channels, and the dynamic conformational changes that govern protein function.[1][3] The versatility of MTS reagents is enhanced by the ability to synthesize derivatives with various functional groups, introducing different charges, sizes, or fluorescent labels to specific protein sites.[1]

It is critical to distinguish these sulfhydryl-reactive compounds from the similarly abbreviated MTS tetrazolium salt, which is used in colorimetric assays for measuring cell proliferation.[1] This guide focuses exclusively on this compound reagents and their application in biochemical and biophysical research.

Core Chemical Properties and Reactivity

MTS reagents are defined by the this compound group (-S-SO2-CH3).[1] Their utility lies in a specific and rapid reaction with the sulfhydryl (thiol) group of cysteine residues, a process known as alkanethiolation, which results in the formation of a disulfide bond.[1]

Reaction Mechanism: The reaction is initiated by a nucleophilic attack from the sulfur atom of an ionized thiol (thiolate) on the sulfur atom of the MTS reagent. This attack displaces the methanesulfinate (B1228633) leaving group, forming a stable mixed disulfide bond between the reagent and the cysteine residue.[1] The reaction is highly specific for thiolates, which are more prevalent in aqueous environments at physiological pH.[1]

The intrinsic reactivity of MTS reagents with thiols is remarkably high, with second-order rate constants on the order of 10^5 M⁻¹s⁻¹.[1][2] This allows for the complete modification of accessible cysteines within seconds, often using micromolar concentrations of the reagent.[2] A significant advantage of this chemistry is its reversibility; the disulfide bond can be cleaved by the addition of reducing agents like dithiothreitol (B142953) (DTT).[1][4]

Quantitative Data: Physicochemical Properties

The properties of the parent compound, S-Methyl this compound (MMTS), are foundational to understanding the broader class of MTS reagents.

| Property | Value | Source(s) |

| Chemical Formula | C2H6O2S2 | [5][6][7] |

| Molecular Weight | 126.20 g/mol | [5][6][8] |

| Appearance | Colorless to pale yellow liquid | [5][8][9] |

| Odor | Pungent, sulfurous, stench | [8][9][10] |

| Density | 1.337 g/mL at 25 °C | [5][9][11] |

| Boiling Point | 69-71 °C at 0.4 mmHg | [5][11] |

| Refractive Index | n20/D 1.513 | [5][9][11] |

| Solubility | Slightly soluble in water; Soluble in DMSO, Methanol, Ethanol | [6][8][9][10] |

| Storage Conditions | Store at -20°C, desiccated, under inert atmosphere.[2][3][6][12] | Hygroscopic and hydrolyzes in water.[2][3] |

| Flash Point | 87 °C (188 °F) | [9][10] |

Commonly Used MTS Reagents in Research

A variety of MTS derivatives have been synthesized to probe different aspects of protein structure. Their charge and membrane permeability are key determinants of their application.

| Reagent | Full Name | Charge (Physiological pH) | Membrane Permeability | Key Characteristics & Applications |

| MMTS | S-Methyl this compound | Neutral | Permeant | Small, uncharged reagent used to block cysteines and study enzyme activation.[2][13] Its small size allows it to access buried cysteines.[14] |

| MTSEA | 2-Aminoethyl this compound | Positive | Partially Permeant | Can modify membrane proteins from the "wrong side" of the membrane, albeit at a slower rate.[2][3] Used in SCAM to study ion channel structure.[3] |

| MTSET | [2-(Trimethylammonium)ethyl] this compound | Positive | Impermeant | Membrane impermeant, used to probe extracellular or externally accessible cysteine residues.[2][3] Reacts ~2.5 times faster than MTSEA.[2] |

| MTSES | Sodium (2-sulfonatoethyl) this compound | Negative | Impermeant | Membrane impermeant, used to probe extracellular domains by introducing a negative charge.[2][3] Reacts ~10 times slower than MTSET.[2] |

Experimental Protocols

Protocol: Substituted Cysteine Accessibility Mapping (SCAM) of an Ion Channel in Xenopus Oocytes

This protocol outlines a typical SCAM experiment using two-electrode voltage clamp (TEVC) electrophysiology to assess the accessibility of an engineered cysteine residue in an ion channel expressed in Xenopus oocytes.

1. Oocyte Preparation and cRNA Injection:

-

Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.

-

Inject oocytes with cRNA encoding the cysteine-mutant ion channel of interest.

-

Inject a separate batch of oocytes with wild-type channel cRNA to serve as a control.

-

Incubate the oocytes for 2-5 days at 16-18°C to allow for protein expression on the plasma membrane.[1]

2. Electrophysiological Recording Setup:

-

Place a single oocyte in a recording chamber continuously perfused with a recording solution (e.g., ND96 buffer).

-

Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording), filled with 3 M KCl.[1]

-

Clamp the oocyte at a holding potential where the channel is typically closed (e.g., -80 mV).[1]

3. Baseline Current Measurement:

-

Apply a voltage protocol designed to open the ion channel. If the channel is ligand-gated, perfuse with a solution containing a specific agonist to elicit a current.

-

Record the peak or steady-state current as the baseline (I_before).[1]

-

Wash out the agonist (if applicable) and allow the current to return to the pre-stimulation level.

4. MTS Reagent Application:

-

Prepare a fresh working solution of the desired MTS reagent in the recording solution immediately before use.[2][3] Typical concentrations are 0.5-2.5 mM for MTSEA and MTSET, and 1-10 mM for MTSES.[1][2]

-

Perfuse the oocyte with the MTS reagent solution for a defined period (e.g., 30 seconds to 5 minutes).[1][2] The duration depends on the reagent's reactivity and the accessibility of the cysteine.

5. Post-Modification Current Measurement:

-

Thoroughly wash out the MTS reagent by perfusing with the standard recording solution for several minutes.[1]

-

Re-apply the same voltage protocol and/or agonist stimulation used for the baseline measurement.

-

Record the new peak or steady-state current as the post-modification current (I_after).[1]

6. Data Analysis:

-

Calculate the percent change in current: % Change = [(I_after - I_before) / I_before] * 100.

-

A significant and irreversible change in current (either potentiation or inhibition) indicates that the cysteine residue is accessible to the MTS reagent and its modification alters channel function.[1]

-

No change suggests the residue is either not accessible from the side of application or its modification has no functional effect.[1][15]

7. Reversibility Confirmation (Optional):

-

To confirm that the observed effect is due to the specific formation of a disulfide bond, perfuse the oocyte with a solution containing a reducing agent, such as 10-20 mM DTT.[1]

-

A return of the current to the baseline level confirms the reversible nature of the MTS modification.[1]

Visualizations

Diagrams of Core Concepts

Caption: General reaction mechanism of an MTS reagent with a protein thiol group.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. interchim.fr [interchim.fr]

- 3. ttuhsc.edu [ttuhsc.edu]

- 4. researchgate.net [researchgate.net]

- 5. S-Methyl this compound 97 2949-92-0 [sigmaaldrich.com]

- 6. usbio.net [usbio.net]

- 7. Methyl this compound | CAS#:2949-92-0 | Chemsrc [chemsrc.com]

- 8. S-Methyl this compound | C2H6O2S2 | CID 18064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. S-Methyl this compound - Wikipedia [en.wikipedia.org]

- 10. methyl methane thiosulfonate, 2949-92-0 [thegoodscentscompany.com]

- 11. 甲基硫代磺酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. Pierce™ MMTS (methyl this compound) 200 mg | Contact Us | Thermo Scientific™ [thermofisher.com]

- 14. Novel applications of modification of thiol enzymes and redox-regulated proteins using S-methyl this compound (MMTS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. interchim.fr [interchim.fr]

An In-depth Technical Guide to the Physical Properties and Applications of S-Methyl Methanethiosulfonate (MMTS)

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

S-Methyl methanethiosulfonate (MMTS) is an organosulfur compound widely utilized in biochemistry and molecular biology.[1] With the chemical formula CH₃SO₂SCH₃, it serves as a potent and specific thiol-reactive agent, enabling the reversible blocking of cysteine residues in proteins.[1] This property makes it an invaluable tool for studying protein structure, function, and signaling pathways involving sulfhydryl groups. This guide provides a comprehensive overview of the core physical properties of MMTS, detailed experimental protocols for their determination, and a look into its primary application in studying protein chemistry.

Core Physical and Chemical Properties

The fundamental properties of S-Methyl this compound are summarized below. This data is aggregated from various chemical databases and supplier specifications.

| Property | Value | Reference(s) |

| Molecular Formula | C₂H₆O₂S₂ | [2][3] |

| Molecular Weight | 126.20 g/mol | [2][4] |

| Appearance | Clear, pale yellow liquid with a characteristic stench | [2][4] |

| Boiling Point | 266-267 °C @ 760 mmHg 69-71 °C @ 0.4 mmHg | [2][4][5] |

| Density | 1.337 g/mL at 25 °C | [5] |

| Refractive Index (n20/D) | 1.513 | [3][5] |

| Flash Point | 87 °C (188.6 °F) - closed cup | [3][4][6] |

| Vapor Pressure | 0.014 mmHg at 25 °C (estimated) | [4] |

| logP (o/w) | 0.247 (estimated) | [4] |

| CAS Number | 2949-92-0 | [1] |

Solubility Profile

The solubility of MMTS is critical for its application in various experimental buffers and organic solvents.

| Solvent | Solubility | Reference(s) |

| Water | Slightly soluble / Practically insoluble | [2][4][7] |

| Alcohol | Soluble | [4] |

| Chloroform | Soluble (e.g., 200 µL/mL or 750 mg in 5 mL) | [7][8] |

| Methylene Chloride | Soluble | [7] |

| Dimethylformamide (DMF) | Soluble (e.g., 1:1) | [8] |

| Isopropanol | Soluble (up to 200 mM concentration reported) | [7] |

| DMSO | Suitable solvent for non-water-soluble MTS reagents | [9][10] |

Reactivity and Applications

The primary utility of MMTS stems from its reaction with thiol (sulfhydryl) groups. This thiol-disulfide exchange reaction is rapid, specific, and reversible, making MMTS an excellent reagent for protecting cysteine residues or probing their accessibility.[11][12]

The reaction proceeds via a nucleophilic attack from a deprotonated thiol (thiolate anion) on one of the sulfur atoms of MMTS. This forms a mixed disulfide with the protein and releases methanesulfinic acid as a byproduct.[11][13] The reaction is typically performed at a pH of 7-8 to ensure a sufficient concentration of the reactive thiolate form.[7]

This reactivity is the foundation for the Substituted Cysteine Accessibility Method (SCAM) , a powerful technique used to map the structure of protein domains, particularly the lining of ion channels.[9][14] SCAM involves systematically replacing residues with cysteine and then testing their accessibility to membrane-impermeant MTS reagents.

Experimental Protocols

Protocol: Determination of Melting/Boiling Point (Capillary Method)

While MMTS is a liquid at standard temperature and pressure, this general protocol is used for determining the melting point of solids or the boiling point of liquids.

Objective: To determine the temperature at which a substance changes state from solid to liquid (melting) or liquid to gas (boiling).

Materials:

-

Sample (S-Methyl this compound)

-

Capillary tubes (sealed at one end for melting point)

-

Melting point apparatus (e.g., Mel-Temp) or Thiele tube

-

Heating oil (silicone or paraffin (B1166041) oil for Thiele tube)

-

Calibrated thermometer

-

Bunsen burner (for Thiele tube)

Procedure:

-

Sample Preparation (for a solid): Finely powder the solid organic compound. Pack a small amount (1-2 mm high) into the sealed end of a capillary tube by tapping the tube on a hard surface.[15][16]

-

Apparatus Setup (Thiele Tube):

-

Apparatus Setup (Mel-Temp):

-

Insert the thermometer into the designated well.

-

Place the capillary tube into a sample slot.[17]

-

-

Heating:

-

Observation and Recording:

-

For Melting Point: Record the temperature (t1) when the first drop of liquid appears and the temperature (t2) when the entire solid has turned into a clear liquid. The melting point is reported as the range t1-t2.[16]

-

For Boiling Point: For a liquid sample, a small, inverted capillary tube is placed inside a larger tube containing the sample. Upon heating, a stream of bubbles will emerge from the inner capillary. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the inner capillary upon cooling.

-

-

Purity Assessment: A pure compound will have a sharp melting point range (0.5-1.0 °C), while impurities typically depress the melting point and broaden the range.[15][17]

Protocol: Determination of Solubility

Objective: To qualitatively or quantitatively determine the solubility of a compound in a specific solvent.

Materials:

-

Compound (MMTS)

-

Small test tubes

-

Graduated cylinder or micropipettes

-

Vortex mixer or shaker

-

Solvents of interest (e.g., water, ethanol, DMSO)

-

Balance (for quantitative analysis)

Procedure (Qualitative):

-

Place a small, measured amount of the compound (e.g., 25 mg or 0.05 mL) into a test tube.[18]

-

Add the chosen solvent (e.g., 0.75 mL of water) in small increments.[18]

-

After each addition, shake or vortex the tube vigorously to facilitate dissolution.[18]

-

Observe if the compound dissolves completely.

-

Record the results as very soluble, soluble, slightly soluble, or insoluble based on the amount of solvent required.

Procedure (Quantitative - Shake-Flask Method):

-

Ensure the solvent and solute are pure and the temperature is controlled (e.g., using a water bath).[19]

-

Add an excess amount of the solute (MMTS) to a known volume of the solvent in a flask. This ensures a saturated solution is formed.[19]

-

Seal the flask and agitate it at a constant temperature for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.[19]

-

After agitation, allow the solution to stand, letting the undissolved solute settle.

-

Carefully withdraw a sample from the supernatant, ensuring no solid particles are transferred. Centrifugation or filtration may be necessary.

-

Analyze the concentration of the solute in the sample using a suitable analytical method (e.g., spectroscopy, chromatography). This concentration represents the equilibrium solubility of the compound at that temperature.[19]

Handling and Storage

Methanethiosulfonates are known to be hygroscopic and can hydrolyze in water, especially in the presence of nucleophiles.[9][20]

-

Storage: Store desiccated at -20°C for long-term stability.[9][20] Some suppliers indicate room temperature storage is also acceptable for shorter periods.[6]

-

Handling: Before opening, allow the vial to warm to room temperature to prevent condensation of moisture inside.[9]

-

Solutions: Prepare solutions immediately before use for best results. While aqueous solutions may be stable for hours at 4°C, their half-life can be short at room temperature and neutral pH.[9][20]

References

- 1. S-Methyl this compound - Wikipedia [en.wikipedia.org]

- 2. S-Methyl this compound | C2H6O2S2 | CID 18064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. methyl methane thiosulfonate, 2949-92-0 [thegoodscentscompany.com]

- 5. S-Methyl this compound 97 2949-92-0 [sigmaaldrich.com]

- 6. 甲基硫代磺酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 甲基硫代磺酸甲酯 purum, ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 8. 甲基硫代磺酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. benchchem.com [benchchem.com]

- 10. ttuhsc.edu [ttuhsc.edu]

- 11. researchgate.net [researchgate.net]

- 12. Thiol-reactive thiosulfonate group containing copolymers: facile entry to disulfide-mediated polymer conjugation and redox-responsive functionalizable networks - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. benchchem.com [benchchem.com]

- 14. interchim.fr [interchim.fr]

- 15. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 16. byjus.com [byjus.com]

- 17. chem.ucalgary.ca [chem.ucalgary.ca]

- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 19. lup.lub.lu.se [lup.lub.lu.se]

- 20. usbio.net [usbio.net]

An In-depth Technical Guide to the Methanethiosulfonate (MTS) Cysteine Reaction Mechanism

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methanethiosulfonate (MTS) reaction with cysteine residues, a cornerstone technique in protein chemistry and drug development. We will delve into the core reaction mechanism, provide detailed experimental protocols, present quantitative data for key reagents, and illustrate important concepts with clear diagrams.

The Core Reaction: Mechanism and Specificity

This compound (MTS) reagents are a class of sulfhydryl-reactive compounds that exhibit high specificity for the thiol group (-SH) of cysteine residues in proteins.[1] The reaction, known as alkanethiolation, is a rapid process that results in the formation of a disulfide bond.[1]

The reaction mechanism is a nucleophilic attack by the sulfur atom of the cysteine thiol on the sulfur atom of the MTS reagent. This displaces the methanesulfinate (B1228633) leaving group. A critical aspect of this reaction is its high specificity for the ionized form of the thiol group, the thiolate anion (-S⁻).[1] The prevalence of the thiolate form is dependent on the pKa of the cysteine's sulfhydryl group and the pH of the surrounding environment.[2] Consequently, the reaction rate is highly pH-dependent, with increased reactivity at pH values above the cysteine's pKa.[2] The pKa of cysteine residues in proteins can vary significantly, from as low as 2.5 to around 10, depending on the local microenvironment.[3]

The reaction is reversible through the addition of reducing agents such as dithiothreitol (B142953) (DTT), which will reduce the newly formed disulfide bond.[1][4]

Quantitative Data on Common MTS Reagents

The choice of MTS reagent is critical for experimental design and is dictated by the specific research question. Key properties to consider include the reagent's charge, size, and membrane permeability. The following tables summarize important quantitative data for commonly used MTS reagents.

Table 1: Physicochemical Properties of Common MTS Reagents

| Reagent | Full Name | Charge | Molecular Weight ( g/mol ) | Approx. Diameter (nm)[1] | Approx. Length (nm)[1] | Membrane Permeability |

| MTSEA | 2-Aminoethyl this compound | Positive | 236.16 | ~0.36[5] | ~0.6[4][6] | Permeant to some extent[1][5] |

| MTSET | [2-(Trimethylammonium)ethyl] this compound | Positive | 280.27 | ~0.58[5] | ~1.0[4][6] | Generally considered impermeant[1] |

| MTSES | Sodium (2-sulfonatoethyl) this compound | Negative | 236.23 | ~0.58[5] | ~1.0[4][6] | Impermeant[1] |

Table 2: Reactivity and Stability of Common MTS Reagents

| Reagent | Relative Reactivity with Thiols[1][4] | Intrinsic Reaction Rate Constant (M⁻¹s⁻¹) | Half-life in Aqueous Solution (pH 7.0, 20°C)[4] | Half-life in Aqueous Solution (pH 6.0, 20°C)[4] |

| MTSEA | 1 | ~10⁵[1][4][6] | ~12 min | ~92 min |

| MTSET | ~2.5x MTSEA | ~10⁵[1][4][6] | ~11.2 min | ~55 min |

| MTSES | ~0.1x MTSEA | ~10⁴ | ~370 min | - |

Experimental Protocols: The Substituted Cysteine Accessibility Method (SCAM)

The primary application of MTS reagents is the Substituted Cysteine Accessibility Method (SCAM). This powerful technique combines site-directed mutagenesis with chemical modification to map the accessibility of individual amino acid residues within a protein. By systematically replacing residues with cysteine and then probing their reactivity with MTS reagents, researchers can gain insights into protein topology, the structure of channels and transporters, and conformational changes associated with protein function.[1]

Detailed Methodology for SCAM of an Ion Channel Expressed in Xenopus Oocytes

This protocol outlines the key steps for performing a SCAM experiment to identify pore-lining residues in an ion channel expressed in Xenopus oocytes, using electrophysiological recordings to monitor channel function.

1. Site-Directed Mutagenesis:

-

Create a "cysteine-less" version of the target ion channel by mutating all native, accessible cysteine residues to a non-reactive amino acid like serine or alanine.

-

Systematically introduce single cysteine mutations at positions of interest within the putative pore region of the cysteine-less channel gene.

-

Verify all mutations by DNA sequencing.

2. cRNA Synthesis and Oocyte Injection:

-

Linearize the plasmid DNA containing the wild-type, cysteine-less, and single-cysteine mutant channel genes.

-

In vitro transcribe capped cRNA from the linearized DNA templates.

-

Harvest and defolliculate Xenopus laevis oocytes.

-

Inject oocytes with the synthesized cRNA and incubate for 2-5 days to allow for channel expression.

3. Two-Electrode Voltage Clamp (TEVC) Electrophysiology:

-

Place an oocyte expressing the channel of interest in a recording chamber continuously perfused with a standard recording solution.

-

Impale the oocyte with two microelectrodes filled with 3 M KCl for voltage clamping and current recording.

-

Obtain a baseline recording of the channel's activity by applying a voltage protocol that elicits ionic currents.

4. Application of MTS Reagents:

-

Prepare fresh stock solutions of the desired MTS reagent (e.g., MTSET) in water or an appropriate solvent like DMSO immediately before use.[4]

-

Dilute the stock solution to the final working concentration (typically 1-10 mM) in the recording solution.[4]

-

Perfuse the oocyte with the MTS-containing solution for a defined period (e.g., 1-5 minutes).[4]

5. Data Acquisition and Analysis:

-

After the incubation period, wash out the MTS reagent by perfusing with the standard recording solution.

-

Record the channel's activity again using the same voltage protocol.

-

A change in the current amplitude after MTS application indicates that the introduced cysteine is accessible to the reagent and that its modification affects channel function.

-

To quantify the rate of modification, apply the MTS reagent for shorter, defined intervals and measure the current at the end of each interval. The rate of current change can be used to calculate the second-order rate constant of the reaction.

6. Data Interpretation:

-

Residues that, when mutated to cysteine, show a functional change upon MTS application are inferred to be accessible from the aqueous solution.

-

By testing a series of residues along a protein segment, a pattern of accessibility can be established, providing information about which residues line the pore.

-

The use of MTS reagents with different charges and sizes can provide further information about the electrostatic environment and physical dimensions of the pore.[1]

Mandatory Visualizations

Signaling Pathway: Probing Ion Channel Gating

MTS reagents are invaluable tools for studying the conformational changes that underlie ion channel gating. By examining the state-dependent accessibility of introduced cysteines, researchers can infer which parts of the channel move during the transition from a closed to an open state.

Logical Relationship: Inferring Pore-Lining Residues

The logic of a SCAM experiment to identify the residues lining an aqueous pore is based on the differential accessibility of residues to membrane-permeant versus membrane-impermeant MTS reagents.

Potential Pitfalls and Considerations

While powerful, the MTS-cysteine reaction is not without its complexities. Researchers should be aware of the following:

-

Hydrolysis of MTS Reagents: MTS reagents can hydrolyze in aqueous solutions, particularly at higher pH and temperature.[4][6] It is crucial to use freshly prepared solutions for each experiment.

-

Side Reactions: While highly specific for cysteines, at very high concentrations or with prolonged incubation times, MTS reagents may react with other nucleophilic amino acid side chains.

-

Membrane Permeability of MTSEA: MTSEA can cross cell membranes to some extent, which could lead to the modification of intracellular cysteines even when applied extracellularly.[5]

-

Steric Hindrance: The accessibility of a cysteine residue can be limited by the size of the MTS reagent, meaning a lack of reaction does not definitively prove a residue is buried.

By carefully considering these factors and employing rigorous experimental design, the this compound-cysteine reaction provides an unparalleled tool for dissecting protein structure and function, with wide-ranging applications in basic research and drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. Effect of pH on the Kinetics of Cysteine-to-Cystine Conversion in Thin Films Formed by ESI Microdroplet Deposition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 4. ttuhsc.edu [ttuhsc.edu]

- 5. Kinetics and mechanism of the reaction of cysteine and hydrogen peroxide in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. interchim.fr [interchim.fr]

Unveiling the Reactivity of Cysteine: An In-depth Technical Guide to the Early Research of Methanethiosulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational research on Methanethiosulfonate (MTS) reagents, pivotal tools in biochemistry and pharmacology for the site-specific modification of cysteine residues in proteins. Emerging from early investigations into sulfhydryl chemistry, MTS reagents have become indispensable for elucidating protein structure and function, particularly in the study of ion channels and other membrane proteins. This document provides a comprehensive overview of the seminal synthesis methods, chemical properties, and the pioneering experimental protocols that established MTS reagents as a cornerstone of modern protein science.

Core Principles: Synthesis and Chemical Reactivity

The utility of this compound reagents lies in their specific and rapid reaction with the sulfhydryl (thiol) group of cysteine residues. Early research established the chemical basis for this specificity, paving the way for their widespread application.

Early Synthesis of this compound Esters

The foundational work by George L. Kenyon and Thomas C. Bruice in 1977 provided a robust framework for the synthesis and characterization of a variety of sulfhydryl-reactive compounds, including this compound esters. While various synthetic routes have been developed since, the early methods laid the groundwork for producing these valuable reagents. A common early approach for the synthesis of S-methyl this compound (MMTS), the simplest MTS reagent, involved the reaction of methanesulfonyl chloride with methanethiol.

A detailed, modern, and convenient laboratory-scale synthesis of S-methyl this compound from dimethyl sulfoxide (B87167) (DMSO) initiated by oxalyl chloride has been well-documented, providing a reliable method for obtaining this key reagent.[1]

The Thiol-Disulfide Exchange Reaction

The core of MTS reagent functionality is a thiol-disulfide exchange reaction. The sulfur atom of the cysteine's sulfhydryl group acts as a nucleophile, attacking the sulfur atom of the MTS reagent's thiosulfonate group. This results in the formation of a mixed disulfide bond between the cysteine residue and the methylthio group, and the displacement of the methanesulfinate (B1228633) as a leaving group.[2] This reaction is highly specific for ionized thiols (thiolates), which are more prevalent in aqueous environments, making MTS reagents particularly useful for probing water-accessible cysteine residues.[2]

The reaction is notably rapid, with second-order rate constants on the order of 10^5 M⁻¹s⁻¹, allowing for complete modification of accessible cysteines within seconds using micromolar concentrations of the reagent.[2] Importantly, this modification is reversible through the addition of reducing agents like dithiothreitol (B142953) (DTT), which regenerates the free sulfhydryl group.[2]

Reaction mechanism of a this compound (MTS) reagent with a protein thiol group.

The Substituted Cysteine Accessibility Method (SCAM): A Revolution in Membrane Protein Research

The primary and most impactful application of MTS reagents in early research was the development of the Substituted Cysteine Accessibility Method (SCAM). Pioneered by Arthur Karlin and his colleagues, this powerful technique combines site-directed mutagenesis with chemical modification to map the structure and function of ion channels and other membrane proteins.[3][4][5][6][7]

The seminal 1992 paper by Akabas, Stauffer, Xu, and Karlin in Science elegantly demonstrated the power of SCAM by probing the structure of the nicotinic acetylcholine (B1216132) receptor channel.[3][4][5] This work laid the foundation for countless subsequent studies that have elucidated the architecture of ion channel pores, identified residues involved in gating and ion selectivity, and mapped ligand binding sites.

The SCAM Workflow

The SCAM protocol involves a systematic process of introducing cysteine residues into a protein of interest and then assessing their reactivity with MTS reagents of varying charge and size.

References

- 1. orgsyn.org [orgsyn.org]

- 2. benchchem.com [benchchem.com]

- 3. Substituted-cysteine accessibility method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ftp.rush.edu [ftp.rush.edu]

- 6. Structural Analysis of Target Protein by Substituted Cysteine Accessibility Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The substituted-cysteine accessibility method (SCAM) to elucidate membrane protein structure - PubMed [pubmed.ncbi.nlm.nih.gov]

Methanethiosulfonate (MTS) Reagents as Probes for Thiol Reactivity: A Technical Guide

Abstract

Methanethiosulfonate (MTS) reagents have emerged as indispensable tools in the fields of biochemistry, pharmacology, and drug development for the selective modification of cysteine residues in proteins. First introduced by Dr. Arthur Karlin and his colleagues, these reagents react rapidly and specifically with the thiol group of cysteine, forming a disulfide bond. This high specificity and reactivity form the basis of the Substituted Cysteine Accessibility Method (SCAM), a powerful technique that combines site-directed mutagenesis with chemical modification to elucidate protein structure and function. This technical guide provides a comprehensive overview of the discovery, chemical properties, and applications of MTS reagents, with a focus on experimental protocols and data interpretation for researchers, scientists, and drug development professionals.

Introduction: The Discovery and Significance of MTS Reagents

The utility of MTS reagents lies in their ability to act as molecular probes, providing insights into the local environment of cysteine residues within a protein. By systematically introducing cysteines at various positions through site-directed mutagenesis and subsequently treating the protein with MTS reagents of differing sizes, charges, and functionalities, researchers can map the accessibility of these residues. This information is crucial for understanding protein topology, identifying the lining of ion channels and transporter pores, delineating ligand binding sites, and characterizing the conformational changes that accompany protein function.[1][2]

The pioneering work of Arthur Karlin and his research group established MTS reagents as valuable tools for studying the structure and function of proteins, particularly membrane proteins like ion channels.[1][2] The SCAM technique, which is underpinned by the use of these reagents, has been instrumental in advancing our understanding of a wide range of biological systems.[1]

Chemical Properties and Reactivity of MTS Reagents

The core reactive moiety of an MTS reagent is the this compound group (-S-SO₂CH₃). The reaction with a thiol-containing compound, such as the side chain of a cysteine residue, proceeds via a nucleophilic attack of the thiolate anion on the sulfur atom of the MTS reagent, leading to the formation of a mixed disulfide bond and the release of methanesulfinic acid.

Quantitative Data on Common MTS Reagents

The choice of MTS reagent is dictated by the specific experimental question. Factors such as charge, size, and reactivity are critical considerations. The following tables summarize the key physicochemical and kinetic properties of commonly used MTS reagents.

Table 1: Physicochemical Properties of Common MTS Reagents

| Reagent | Full Name | Charge | Molecular Weight ( g/mol ) | Key Properties |

| MMTS | Methyl this compound | Neutral | 126.19 | Small, membrane-permeable |

| MTSEA | 2-Aminoethyl this compound | Positive | 236.16 (hydrobromide salt) | Membrane-impermeant, reacts with accessible thiols |

| MTSET | [2-(Trimethylammonium)ethyl] this compound | Positive | 278.23 (bromide salt) | Membrane-impermeant, larger than MTSEA |

| MTSES | Sodium (2-sulfonatoethyl) this compound | Negative | 236.23 (sodium salt) | Membrane-impermeant, negatively charged |

Table 2: Reactivity and Stability of Common MTS Reagents

| Reagent | Relative Reactivity with Thiols | Half-life in Aqueous Solution (pH 7.0, 20°C) |

| MMTS | - | - |

| MTSEA | 1x | ~12 minutes[3] |

| MTSET | ~2.5x that of MTSEA[4] | ~11.2 minutes[3] |

| MTSES | ~0.1x that of MTSEA[4] | ~370 minutes[3] |

Note: The reactivity and stability of MTS reagents can be influenced by factors such as pH, temperature, and the presence of other nucleophiles.

Fluorescent MTS Reagents

The development of fluorescently labeled MTS reagents has enabled real-time monitoring of conformational changes in proteins. These reagents are particularly useful for studying the dynamics of ion channels and receptors.

Table 3: Spectral Properties of Selected Fluorescent MTS Reagents

| Reagent | Fluorophore | Excitation Max (nm) | Emission Max (nm) |

| MTS-TAMRA | Tetramethylrhodamine | 540 | 565 |

| ABD-F MTS | Benzoxadiazole | 376 | 510 |

| Dansyl-MTS | Dansyl | 335 | 526 |

| Fluorescein-4-MTS | Fluorescein | 492 | 515 |

| CR110-MTS | Carboxyrhodamine 110 | 502 | 524 |

| Rhodamine 6G-MTS | Rhodamine 6G | 520 | 546 |

| ROX-MTS | Carboxy-X-rhodamine | 568 | 595 |

| SR101-MTS | Sulforhodamine 101 | 583 | 603 |

Experimental Protocols

Synthesis of this compound Reagents

While many MTS reagents are commercially available, custom synthesis may be required for specific applications. A general method for the synthesis of S-Methyl this compound (MMTS) from dimethyl sulfoxide (B87167) (DMSO) initiated by oxalyl chloride has been described.[5] The procedure involves the reaction of DMSO with oxalyl chloride, followed by the addition of methanol.[5] The product is then purified by vacuum distillation.[5]

Substituted Cysteine Accessibility Method (SCAM)

The SCAM protocol involves a series of steps, from molecular biology to functional or biochemical analysis.

The first step in a SCAM experiment is to generate cysteine mutants of the protein of interest. This is typically achieved using PCR-based site-directed mutagenesis.

-

Template DNA: A plasmid containing the cDNA of the wild-type protein is used as the template.

-

Primer Design: Primers are designed to introduce a cysteine codon (TGC or TGT) at the desired position.

-

PCR Amplification: The plasmid is amplified using a high-fidelity DNA polymerase.

-

Template Digestion: The parental, methylated template DNA is digested with the restriction enzyme DpnI.

-

Transformation: The mutated plasmid is transformed into competent E. coli cells.

-

Verification: The desired mutation is confirmed by DNA sequencing.

The cysteine mutant proteins can be expressed in various systems, with Xenopus oocytes and cultured mammalian cells being common choices for studying membrane proteins.

For ion channels, the functional consequence of cysteine modification is often assessed using electrophysiological techniques such as two-electrode voltage clamp (TEVC) or patch-clamp.

-

Cell Preparation: Oocytes or cells expressing the mutant channel are placed in a recording chamber.

-

Baseline Recording: The baseline channel activity is recorded in the absence of the MTS reagent.

-

MTS Application: The MTS reagent is applied to the extracellular or intracellular side of the membrane, depending on the experimental design.

-

Post-MTS Recording: The channel activity is recorded after the application of the MTS reagent.

-

Data Analysis: The change in current amplitude or kinetics is quantified to determine the accessibility of the cysteine residue.

For proteins where a direct functional readout is not available, or to confirm covalent modification, biotinylated MTS reagents can be used, followed by detection with streptavidin.

-

Cell Surface Biotinylation: Cells expressing the cysteine mutant are incubated with a membrane-impermeant biotinylated MTS reagent (e.g., MTSEA-Biotin).

-

Cell Lysis: The cells are lysed to solubilize the proteins.

-

SDS-PAGE and Western Blotting: The protein lysates are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.

-

Blocking: The membrane is incubated with a blocking solution (e.g., 5% non-fat dry milk or 3% BSA in TBST) to prevent non-specific binding.[6]

-

Streptavidin-HRP Incubation: The membrane is incubated with a streptavidin-horseradish peroxidase (HRP) conjugate.[6]

-

Washing: The membrane is washed extensively with a wash buffer (e.g., TBST) to remove unbound streptavidin-HRP.[6]

-

Chemiluminescent Detection: The biotinylated proteins are visualized by adding an HRP substrate that produces light, which is then detected on X-ray film or with a digital imager.[6]

Applications and Visualizations

MTS reagents have been instrumental in elucidating the structure and function of numerous proteins. The following examples illustrate how SCAM can be used to map signaling pathways and experimental workflows.

Elucidating the Structure of the Nicotinic Acetylcholine (B1216132) Receptor

The nicotinic acetylcholine receptor (nAChR) is a pentameric ligand-gated ion channel. SCAM has been extensively used to identify the amino acid residues that line the ion channel pore and form the acetylcholine binding site.[7][8]

Mapping the G-Protein Coupled Receptor (GPCR) Activation Pathway

GPCRs constitute a large family of transmembrane receptors that play a crucial role in signal transduction. The activation of a GPCR by an agonist leads to a conformational change that facilitates the binding and activation of a heterotrimeric G protein. SCAM can be used to map the conformational changes that occur during this process.

Conclusion

This compound reagents, in conjunction with the Substituted Cysteine Accessibility Method, have revolutionized our ability to probe protein structure and function at the molecular level. The versatility of these reagents, allowing for the introduction of various chemical moieties at specific sites within a protein, has provided invaluable insights into the architecture and dynamic nature of complex biological macromolecules. As new MTS reagents with novel properties continue to be developed, their application will undoubtedly continue to expand, furthering our understanding of fundamental biological processes and aiding in the rational design of new therapeutic agents.

References

- 1. biotium.com [biotium.com]

- 2. biotium.com [biotium.com]

- 3. ttuhsc.edu [ttuhsc.edu]

- 4. Common activation mechanism of class A GPCRs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

S-Methyl Methanethiosulfonate (MMTS): A Technical Guide for Researchers

An In-depth Whitepaper on the Core Properties, Applications, and Experimental Considerations of a Key Sulfhydryl-Modifying Reagent.

Core Concepts: Introduction to MMTS

S-Methyl methanethiosulfonate (MMTS) is an organosulfur compound widely utilized in biochemistry and drug development as a potent and specific reagent for the modification of sulfhydryl groups.[1][2] With the chemical formula C₂H₆O₂S₂, it is the S-methyl ester of methanethiosulfonic acid.[3] MMTS is particularly valued for its ability to reversibly block cysteine residues in proteins.[2][4] This characteristic allows researchers to study protein structure and function, investigate enzyme activation, trap the natural thiol-disulfide state of proteins, and protect proteins from irreversible oxidation during purification procedures.[2][5][6] Its small size enables it to access even buried cysteine residues within a protein's structure.[2][6]

The primary mechanism of action involves the reaction of MMTS with a protein's cysteine thiol group (R-SH) to form a methylthio mixed disulfide (R-S-S-CH₃).[5] This reaction displaces methanesulfinic acid (CH₃SO₂H) as a leaving group.[5] The modification is reversible through the application of reducing agents like dithiothreitol (B142953) (DTT), which restores the original sulfhydryl group.[7][8] This reversibility is a key advantage over irreversible alkylating agents.[2][6]

Physicochemical and Toxicological Data

Quantitative data for MMTS is summarized below for easy reference. This information is critical for experimental design, safety protocols, and data interpretation.

| Property | Value | Source(s) |

| IUPAC Name | methylsulfonylsulfanylmethane | [4] |

| Synonyms | MMTS, S-Methyl thiomethanesulfonate, Methyl methanethiolsulfonate | [1][4] |

| CAS Number | 2949-92-0 | [1][4][9] |

| Molecular Formula | C₂H₆O₂S₂ | [1][4][10] |

| Molecular Weight | 126.20 g/mol | [1][4][9] |

| Appearance | Clear yellow liquid with a strong, pungent, sulfurous odor (stench) | [3][4][11] |

| Density | 1.337 g/mL at 25 °C | [3][9][12] |

| Boiling Point | 266-267 °C at 760 mmHg; 69-71 °C at 0.4 mmHg | [3][4][9] |

| Flash Point | 87 °C (188.6 °F) - closed cup | [9][12] |

| Refractive Index | n20/D 1.513 | [9][12] |

| Solubility | Practically insoluble in water; Soluble in methylene (B1212753) chloride, chloroform, DMF, isopropanol, ethanol. | [3][4][9] |

| Storage Temperature | Recommended long-term at -20°C; Short-term at 2-8°C or room temperature. | [10][12][13] |

| Toxicity (LD50) | 9.11 mg/kg (mouse, intraperitoneal) | [3][4][11][14] |

| Primary Hazards | Toxic if swallowed, inhaled, or in contact with skin. Causes serious eye and skin irritation. Combustible liquid. | [4][11][14][15] |

Mechanism of Action and Biological Impact

MMTS serves as an electrophilic agent that targets nucleophilic cysteine thiolates, which are commonly found in the active sites of enzymes like cysteine proteases.[2][6] This targeted modification often leads to the reversible inhibition of enzymatic activity.[2]

Reversible Cysteine Modification

The core reaction of MMTS is its attack on a deprotonated thiol group (thiolate, R-S⁻) of a cysteine residue. The resulting S-methylthiolation converts the reactive, negatively charged sulfhydryl group into a neutral, non-hydrogen bonding methylthio group, thereby altering the local chemical environment and often disrupting protein function.[5]

References

- 1. scbt.com [scbt.com]

- 2. Novel applications of modification of thiol enzymes and redox-regulated proteins using S-methyl this compound (MMTS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. S-Methyl this compound - Wikipedia [en.wikipedia.org]

- 4. S-Methyl this compound | C2H6O2S2 | CID 18064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy S-Methyl this compound | 2949-92-0 [smolecule.com]

- 6. researchgate.net [researchgate.net]

- 7. The role of sulfhydryl groups in permitting transformation and DNA binding of the glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Reversible Inhibition of Cysteine Proteases Using S-Methyl this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. S-Methyl this compound 97 2949-92-0 [sigmaaldrich.com]

- 10. usbio.net [usbio.net]

- 11. tcichemicals.com [tcichemicals.com]

- 12. S-Methyl-thiomethansulfonat 97% | Sigma-Aldrich [sigmaaldrich.com]

- 13. usbio.net [usbio.net]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. simmons.chemoventory.com [simmons.chemoventory.com]

An In-depth Technical Guide to the Methanethiosulfonate Spin Label (MTSL)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Methanethiosulfonate Spin Label (MTSL), a cornerstone reagent in the field of structural biology. We will delve into its core structure, chemical properties, and its pivotal role in Site-Directed Spin Labeling (SDSL) coupled with Electron Paramagnetic Resonance (EPR) spectroscopy. This document offers detailed experimental protocols and quantitative data to empower researchers in their application of this powerful technique.

Core Structure and Chemical Properties of MTSL

This compound spin label (MTSL), systematically named S-(1-oxyl-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl methanesulfonothioate, is a bifunctional molecule featuring a nitroxide radical and a this compound ester.[1] The nitroxide group contains a stable unpaired electron, making it paramagnetic and thus detectable by EPR spectroscopy.[2] This radical is sterically shielded by four methyl groups, which contributes to its relative stability.[1]

The key to MTSL's utility lies in its specific reactivity towards sulfhydryl groups, primarily those of cysteine residues in proteins.[3][4] The this compound group is an excellent leaving group, facilitating the formation of a disulfide bond between the spin label and the cysteine residue.[1][5] This reaction is highly specific at neutral to slightly basic pH.[6][7]

Below is a summary of the key chemical and physical properties of MTSL:

| Property | Value | References |

| Systematic Name | S-(1-oxyl-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl methanesulfonothioate | [5] |

| Common Acronyms | MTSL, MTSSL | [8] |

| Chemical Formula | C₁₀H₁₈NO₃S₂ | [1] |

| Molecular Weight | 264.38 g/mol | [1] |

| CAS Number | 81213-52-7 | |

| Appearance | White to beige powder | |

| Solubility | Soluble in acetonitrile (B52724), DMSO | [5] |

| Mass added upon labeling | ~184.3 Da | [1] |

The Principle of Site-Directed Spin Labeling (SDSL)

SDSL is a powerful technique that provides insights into the structure, dynamics, and conformational changes of proteins and other biomolecules.[3][4][6] The fundamental workflow involves the following key steps:

-

Site-Directed Mutagenesis: A cysteine residue is introduced at a specific site of interest within a protein that is naturally cysteine-free or has had its native cysteines removed.[6]

-

Covalent Labeling: The engineered protein is then reacted with MTSL. The MTSL specifically targets the sulfhydryl group of the introduced cysteine, forming a stable disulfide bond and tethering the nitroxide spin label to that precise location.[3][4]

-

EPR Spectroscopy: The spin-labeled protein is then analyzed using EPR spectroscopy. The resulting EPR spectrum is highly sensitive to the local environment and mobility of the nitroxide radical.[4][9]

By analyzing the EPR line shape, researchers can deduce information about:

-

Solvent Accessibility: The mobility of the spin label is influenced by its exposure to the solvent.[4]

-

Secondary and Tertiary Structure: The motion of the spin label is constrained by the local protein structure.[4]

-

Conformational Changes: Changes in protein conformation, such as those induced by ligand binding or protein-protein interactions, can be detected as alterations in the EPR spectrum.[3]

-

Inter-residue Distances: By introducing two spin labels at different sites, the distance between them (typically in the range of 8 to 80 Å) can be measured using pulsed EPR techniques like Double Electron-Electron Resonance (DEER) or Pulsed Electron Double Resonance (PELDOR).[3]

Experimental Protocols

Protein Preparation and Cysteine Mutagenesis

The foundational step for a successful SDSL experiment is the generation of a suitable protein mutant.

Protocol: Site-Directed Mutagenesis

-

Template Plasmid: Start with a plasmid containing the gene of interest. If the wild-type protein contains cysteine residues that are not of interest for labeling, they should be mutated to a non-reactive amino acid like alanine (B10760859) or serine.

-

Primer Design: Design primers that contain the desired cysteine codon at the target location. The mutation should be centrally located within the primer, flanked by 10-15 base pairs of complementary sequence on each side.

-

PCR Mutagenesis: Perform PCR using a high-fidelity DNA polymerase to introduce the mutation into the plasmid.

-

Template Removal: Digest the parental, non-mutated plasmid using the DpnI restriction enzyme, which specifically cleaves methylated DNA.

-

Transformation and Sequencing: Transform the mutated plasmid into competent E. coli cells. Isolate the plasmid DNA from the resulting colonies and verify the desired mutation by DNA sequencing.

-

Protein Expression and Purification: Express the mutant protein using a suitable expression system and purify it to homogeneity using standard chromatographic techniques.

MTSL Labeling of the Cysteine-Mutant Protein

The following protocol outlines the steps for covalently attaching MTSL to a purified protein containing a single accessible cysteine residue.

Materials:

-

Purified, single-cysteine mutant protein in a suitable buffer (e.g., 50 mM Tris-HCl, 50 mM NaCl, pH 7.8).

-

MTSL powder.

-

Anhydrous acetonitrile or DMSO.

-

Reducing agent (e.g., Dithiothreitol - DTT or Tris(2-carboxyethyl)phosphine - TCEP).

-

Desalting column or dialysis tubing.

Protocol: MTSL Labeling

-

Reduction of Cysteine: To ensure the cysteine thiol is in its reduced, reactive state, treat the protein with a 5- to 10-fold molar excess of DTT for 30-60 minutes at room temperature.

-

Removal of Reducing Agent: It is crucial to remove the DTT before adding MTSL, as it will react with the spin label. This is typically achieved using a desalting column or by dialysis against a DTT-free labeling buffer.

-

Preparation of MTSL Stock Solution: Prepare a stock solution of MTSL (e.g., 50-200 mM) in anhydrous acetonitrile or DMSO. This solution should be prepared fresh and protected from light.

-

Labeling Reaction: Add a 10- to 20-fold molar excess of the MTSL stock solution to the protein solution. The reaction is typically carried out for 1 to 4 hours at room temperature or overnight at 4°C, depending on the stability of the protein.[5][8] Gentle mixing during the incubation can improve labeling efficiency.

-

Quenching the Reaction (Optional): The reaction can be stopped by adding a free thiol-containing compound, such as β-mercaptoethanol, to consume the excess MTSL.

-

Removal of Free Label: Remove the unreacted MTSL from the labeled protein using a desalting column, dialysis, or size-exclusion chromatography.

-

Verification of Labeling: The success and efficiency of the labeling reaction can be confirmed by mass spectrometry, which will show a mass increase of approximately 184.3 Da for each attached MTSL molecule.[1] The labeling efficiency can also be quantified by EPR spectroscopy by comparing the signal intensity to a known standard.

Quantitative Parameters for MTSL Labeling

| Parameter | Recommended Value/Range | Notes | References |

| Molar Excess of MTSL | 10-20 fold over protein | Higher excess may be needed for less accessible cysteines. | [8] |

| Reaction pH | 7.5 - 8.0 | The reaction rate is dependent on the deprotonation of the cysteine thiol to the more reactive thiolate anion. pH values above 8.5 should be avoided as they can lead to hydrolysis of MTSL. | [7] |

| Reaction Temperature | 4°C to Room Temperature (~25°C) | Room temperature reactions are faster, while 4°C is often used for proteins with lower stability. | [8][10] |

| Reaction Time | 1 hour to overnight | Dependent on cysteine accessibility, temperature, and protein stability. | [8] |

| Labeling Efficiency | Typically >90% | Can be assessed by Mass Spectrometry or EPR. |

EPR Spectroscopy of MTSL-Labeled Proteins

Instrumentation:

-

An X-band (~9.5 GHz) continuous-wave (CW) EPR spectrometer is most commonly used for routine SDSL studies.

-

Pulsed EPR spectrometers are required for distance measurements (DEER/PELDOR).

Protocol: CW-EPR Spectroscopy

-

Sample Preparation: The spin-labeled protein sample is typically concentrated to 50-200 µM and loaded into a thin glass or quartz capillary tube. For measurements at cryogenic temperatures, a cryoprotectant (e.g., 20-30% glycerol (B35011) or sucrose) is added to the sample to prevent ice crystal formation.

-

Spectrometer Setup: The capillary tube is placed inside the EPR resonator. The spectrometer is tuned to the correct microwave frequency.

-

Data Acquisition: The EPR spectrum is recorded by sweeping the magnetic field while irradiating the sample with microwaves. Key acquisition parameters include:

-

Microwave Power: Should be set to a non-saturating level.

-

Modulation Amplitude: Affects the signal-to-noise ratio and resolution.

-

Sweep Width: The range of the magnetic field sweep.

-

Time Constant and Conversion Time: Determine the scan speed and signal averaging.

-

-

Data Analysis: The resulting EPR spectrum is analyzed to extract information about the mobility and environment of the spin label. The inverse of the central resonance linewidth is often used as a measure of the spin label's mobility.

Key EPR Spectral Parameters for MTSL

The following table lists typical g- and hyperfine (A) tensor values for an MTSL-labeled cysteine residue in a rigid, frozen solution (glass). These values are sensitive to the polarity of the local environment.

| Parameter | Typical Value |

| gxx | ~2.0088 |

| gyy | ~2.0061 |

| gzz | ~2.0022 |

| Axx | ~6.0 G |

| Ayy | ~5.5 G |

| Azz | ~36.0 G |

Note: These values can vary depending on the local environment of the spin label.

Visualizing the Process: Workflows and Reactions

The following diagrams, generated using the DOT language, illustrate the key processes involved in the use of MTSL.

Applications in Research and Drug Development

The SDSL-EPR technique using MTSL has a broad range of applications in both fundamental research and pharmaceutical development:

-

Mapping Protein-Protein Interfaces: By observing changes in spin label mobility or accessibility upon complex formation, interaction surfaces can be identified.

-

Characterizing Ligand Binding: The binding of small molecules, including potential drug candidates, can be monitored by observing the resulting conformational changes in the target protein.[3]

-

Studying Membrane Proteins: EPR is particularly powerful for studying the structure and dynamics of membrane proteins in a native-like lipid environment, which is often challenging for other structural biology techniques.[4]

-

Investigating Protein Folding and Misfolding: The technique can be used to follow the structural transitions that occur during protein folding or aggregation.

-

Drug Screening and Allosteric Modulator Identification: By detecting conformational changes at sites distant from the active site, SDSL-EPR can be employed to screen for allosteric drugs.

References

- 1. Enzymatic Spin-labeling of Protein N- and C-Termini for Electron Paramagnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. Site-Directed Spin Labeling EPR for Studying Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Use of site-directed spin labeling EPR spectroscopy to study protein–LPS interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Site-directed spin labeling - Wikipedia [en.wikipedia.org]

- 7. Probing the atomic structure of transient protein contacts by paramagnetic relaxation enhancement solution NMR: Transient protein structure by PRE NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. Frontiers | Exploring intrinsically disordered proteins using site-directed spin labeling electron paramagnetic resonance spectroscopy [frontiersin.org]

- 10. researchgate.net [researchgate.net]

Methanethiosulfonate synthesis and purification

An In-depth Technical Guide to Methanethiosulfonate (MTS) Synthesis and Purification

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (MTS) reagents are a class of sulfhydryl-reactive compounds essential for studying protein structure and function.[1] Their high specificity for the thiol group of cysteine residues allows for targeted modification of proteins.[1] This reaction, known as alkanethiolation, results in the formation of a reversible disulfide bond.[1][2] The versatility of MTS chemistry allows for the synthesis of a wide array of reagents with different functional groups, enabling the introduction of various charges, sizes, and labels at specific protein sites.[1]

The primary application of these reagents is in the Substituted Cysteine Accessibility Method (SCAM), a technique that combines site-directed mutagenesis with chemical modification to map the accessibility of amino acid residues within a protein.[1][2] By introducing a cysteine at a specific position and then probing its reactivity with different MTS reagents, researchers can gain insights into protein topology, the structure of ion channels, and conformational changes related to protein function.[1][2]

It is crucial to distinguish this compound reagents from the similarly abbreviated MTS tetrazolium salt, which is used in colorimetric assays for measuring cell proliferation.[1] This guide focuses exclusively on the synthesis, purification, and application of sulfhydryl-reactive MTS compounds.

General Principles of this compound Synthesis

The synthesis of MTS reagents generally involves the formation of a this compound group (-S-SO₂CH₃) attached to a desired functional moiety (R). Two common strategies are employed:

-

Nucleophilic Substitution with Sodium this compound: This is a widely used method where a suitable electrophile, typically an alkyl halide (R-X, where X = Br, I), is reacted with sodium this compound (NaSO₂SMe). The this compound anion acts as a nucleophile, displacing the leaving group to form the desired R-MTS product. This method is effective for synthesizing a variety of MTS reagents by modifying the 'R' group of the starting alkyl halide.

-

Reaction with Methanesulfonyl Chloride: This approach involves the reaction of a thiol (R-SH) or a sulfinate salt with methanesulfonyl chloride (CH₃SO₂Cl). For instance, sodium sulfide (B99878) can be reacted with methanesulfonyl chloride to produce sodium this compound, a key precursor for other syntheses.[3]

For the synthesis of complex MTS reagents, protecting groups may be necessary to prevent unwanted side reactions with other functional groups on the starting material.[4] The choice of protecting group is critical and must be stable under the reaction conditions and easily removable during a deprotection step without affecting the final MTS product.[4]

Experimental Protocols: Synthesis of Key MTS Reagents

Detailed methodologies for the synthesis of common MTS reagents are provided below.

Protocol 1: Synthesis of Sodium this compound

This protocol describes the synthesis of a common precursor used in the subsequent synthesis of various MTS reagents.

Materials:

-

Sodium sulfide nonahydrate (Na₂S·9H₂O)

-

Methanesulfonyl chloride (CH₃SO₂Cl)

-

Deionized water

-

Ice bath

Equipment:

-

Round bottom flask

-

Magnetic stirrer

-

Dropping funnel

Procedure:

-

Dissolve sodium sulfide nonahydrate (72.1 g, 0.3 mol) in water (80 mL) with gentle heating to approximately 60°C.[3]

-

Cool the solution to 0-5°C in an ice bath with continuous stirring.[3]

-

Add methanesulfonyl chloride (23.3 mL, 34.5 g, 0.3 mol) dropwise over one hour, maintaining the temperature between 0-5°C.[3]

-

After the addition is complete, continue stirring the reaction mixture at room temperature for an additional two hours.[3]

-

The resulting solution contains sodium this compound and can be used in subsequent reactions or purified further by recrystallization.

Protocol 2: Synthesis of S-Methyl this compound (MMTS)

This protocol provides a method for preparing MMTS from dimethyl sulfoxide (B87167) (DMSO).[5]

Materials:

-

Dimethyl sulfoxide (DMSO)

-

Acetonitrile (B52724) (CH₃CN)

-

Oxalyl chloride ((COCl)₂)

-

Methanol (B129727) (CH₃OH)

-

Methylene (B1212753) chloride (CH₂Cl₂)

-

Brine (saturated NaCl solution)

-

Sodium hydroxide (B78521) (NaOH) solution (2.5 M)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Equipment:

-

Three-necked round bottom flask

-

Mechanical stirrer

-

Thermometer

-

Addition funnel

-

Reflux condenser

-

Oil bath

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Set up a three-necked flask with a stirrer, thermometer, and addition funnel in a cold bath at -20°C.

-

Add DMSO (78.1 g, 1.0 mol) and acetonitrile (300 mL) to the flask.

-

Slowly add oxalyl chloride (127 g, 1.0 mol) dissolved in acetonitrile (100 mL) via the addition funnel over approximately 40 minutes, keeping the internal temperature below -10°C.[5]

-

After addition, rinse the funnel with 30 mL of acetonitrile and add it to the flask. Continue stirring for 10 minutes at -20°C.[5]

-

Remove the flask from the cold bath and allow it to warm to 25°C.[5]

-

Replace the addition funnel with a reflux condenser. Add methanol (24.3 mL, 0.6 mol) in one portion.[5]

-

Heat the flask in an oil bath at 80°C. Reflux will begin at an internal temperature of 66°C. Continue heating, during which a white solid will precipitate.[5]

-

After the reaction is complete (monitored by TLC or GC), cool the mixture and filter it.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.[5]

-

Dissolve the residue in 100 mL of methylene chloride and transfer to a beaker. Add 50 mL of brine; the aqueous phase will be acidic.[5]

-

Neutralize the solution with 2.5 M NaOH solution.[5]

-

Transfer the mixture to a separatory funnel, separate the organic phase, and wash the aqueous phase with methylene chloride (2 x 50 mL).

-

Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate on a rotary evaporator to yield the crude product.[5]

-

Purify the crude MMTS by vacuum distillation.

Protocol 3: Synthesis of a Glycosylated MTS Reagent

This protocol details the synthesis of 2-(α-D-glucopyranosyl)ethyl this compound, demonstrating the synthesis of a more complex, functionalized MTS reagent.[6]

Materials:

-

2-bromoethyl 2,3,4,6 tetra-O-acetyl-α-D-glucopyranoside

-

N,N-dimethylformamide (DMF)

-

Sodium this compound

-

Sodium methoxide (B1231860)

-

Methanol

-

Strongly acidic cation-exchange resin (e.g., Dowex 50X2-100)

Equipment:

-

Round bottom flask

-

Teflon-coated magnetic stirrer

-

Heating mantle or oil bath

-

Rotary evaporator

-

Chromatography column

Procedure: Part A: Synthesis of 2-(2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl)ethyl this compound

-

Place 300 mg of 2-bromoethyl 2,3,4,6 tetra-O-acetyl-α-D-glucopyranoside in a 10 mL round bottom flask with a stirrer.[6]

-

Add 7 mL of N,N-dimethylformamide (DMF) and 100 mg of sodium this compound to the stirred mixture.[6]

-

Warm the solution to 50°C for 24 hours.[6]

-

After the reaction, the product can be purified by flash column chromatography on silica (B1680970) gel.

Part B: Deprotection to form 2-(α-D-glucopyranosyl)ethyl this compound

-

Dissolve the acetylated product from Part A in methanol.

-

Prepare a fresh 0.1 M solution of sodium methoxide in methanol. Add a catalytic amount (e.g., 0.3 mL) to the stirred solution of the protected MTS reagent.[6]

-

Monitor the reaction by thin-layer chromatography. The reaction is typically complete within 6 hours.[6]

-

Once complete, filter the clear solution through a plug of a strongly acidic cation-exchange resin to neutralize the sodium methoxide.[6]

-

Remove the solvent using a rotary evaporator at a water bath temperature of 40°C to yield the final deprotected product.[6] A typical isolated yield is around 73%.[6]

Purification Techniques

The purity of MTS reagents is critical for their successful application. The choice of purification method depends on the properties of the target compound and the impurities present.

-

Flash Column Chromatography: This is a common technique for purifying MTS reagents, especially those that are non-polar or have protecting groups.[7] A silica gel stationary phase is typically used with a solvent system (eluent) chosen based on the polarity of the compound, often a mixture of hexane (B92381) and ethyl acetate.[3]

-

Precipitation/Recrystallization: This method is effective for purifying solid MTS reagents. The crude product is dissolved in a minimum amount of a hot solvent in which it is soluble, and then cooled slowly. The pure compound crystallizes out, leaving impurities in the solution. For some polymers functionalized with MTS groups, purification is achieved by precipitation in a non-solvent like cold diethyl ether.[3]

-

Aqueous Work-up: After synthesis, a reaction mixture is often diluted with an organic solvent and washed with aqueous solutions to remove water-soluble impurities. This can include washing with water, brine (saturated NaCl), or a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any acidic byproducts.[3]

-

Ion-Exchange Chromatography: For charged MTS reagents or during deprotection steps, ion-exchange resins can be used. For example, a strongly acidic cation-exchange resin is used to remove sodium ions after a deprotection reaction using sodium methoxide.[6]

-

Removal of Unreacted Reagents: In applications like RNA biotinylation, unreacted MTS-biotin can be removed by phenol:chloroform extraction followed by ethanol (B145695) precipitation of the RNA.[8][9]

Characterization of MTS Reagents

After synthesis and purification, the identity and purity of the MTS reagent must be confirmed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the chemical structure of the synthesized compound. The chemical shifts, integration, and coupling patterns provide detailed information about the arrangement of atoms in the molecule.[3][10]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the MTS reagent, confirming its identity.[11] Techniques like Electrospray Ionization (ESI-MS) are commonly used.[3] The NIST WebBook provides reference mass spectra for some compounds like S-Methyl this compound.[12]

-

Thin-Layer Chromatography (TLC): TLC is a quick and simple method used to monitor the progress of a reaction and to assess the purity of the final product by comparing it to the starting materials.[3][6]

Quantitative Data Summary

The properties of some of the most commonly used MTS reagents are summarized below.

Table 1: Properties of Common MTS Reagents

| Reagent | Full Name | MW ( g/mol ) | Charge | Solubility | Half-life (pH 7.0, 20°C) |

| MTSEA | 2-Aminoethyl this compound | 236.16 (HBr salt) | Positive | Water, DMSO, DMF, Ethanol, Methanol[13] | ~12 minutes[13] |

| MTSET | [2-(Trimethylammonium)ethyl] this compound | 278.24 (Br salt) | Positive | Water, DMSO[14][15] | ~11.2 minutes[2][13] |

| MTSES | Sodium (2-Sulfonatoethyl) this compound | 242.27 | Negative | Water, DMSO, DMF, Hot Ethanol, Methanol[2] | ~370 minutes[2][13] |

| MMTS | S-Methyl this compound | 126.20 | Neutral |

Table 2: Example Synthesis Yield for a Glycosylated MTS Reagent

| Starting Material | Product | Deprotection Method | Typical Isolated Yield | Reference |

| 2-(2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl)ethyl this compound | 2-(α-D-glucopyranosyl)ethyl this compound | Sodium methoxide in methanol | 73% | [6] |

Visualizations: Workflows and Mechanisms

Diagram 1: General Reaction of MTS Reagents with Protein Thiols

Caption: General reaction mechanism of an MTS reagent with a protein thiol group.

Diagram 2: General Synthesis and Purification Workflow

Caption: A generalized workflow for the synthesis and purification of MTS reagents.

Diagram 3: Substituted Cysteine Accessibility Method (SCAM) Workflow

Caption: Experimental workflow for the Substituted Cysteine Accessibility Method (SCAM).

Handling and Storage

Proper handling and storage are critical to maintain the reactivity and stability of MTS reagents.

-

Storage: MTS reagents are often hygroscopic and susceptible to hydrolysis.[1][2][13] They should be stored desiccated at -20°C.[1][2][13][16]

-

Handling: Before opening a vial, it should be warmed to room temperature to prevent condensation from forming inside.[1][2][13]

-

Solution Preparation: Solutions should be prepared immediately before use for best results.[1][2][13] While aqueous solutions may be stable for short periods at 4°C, MTS reagents hydrolyze over time, with half-lives ranging from minutes to hours depending on the specific reagent and pH.[2][13] For non-water-soluble MTS reagents, anhydrous DMSO is a suitable solvent.[1][2][13] Solutions in anhydrous DMSO are more stable and can be stored at -20°C for up to three months.[16]

References

- 1. benchchem.com [benchchem.com]

- 2. ttuhsc.edu [ttuhsc.edu]

- 3. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]

- 4. Protective Groups [organic-chemistry.org]

- 5. orgsyn.org [orgsyn.org]

- 6. Synthesis of fully deprotected glyco-MTS reagents · GitHub [gist.github.com]

- 7. researchgate.net [researchgate.net]

- 8. Enriching s4U-RNA using methane thiosulfonate (MTS) chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tracking distinct RNA populations using efficient and reversible covalent chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. S-Methyl methanethiosulphonate [webbook.nist.gov]

- 13. interchim.fr [interchim.fr]

- 14. biotium.com [biotium.com]

- 15. biotium.com [biotium.com]

- 16. biotium.com [biotium.com]

The Biological Role of S-Methyl Methanethiosulfonate: A Technical Guide for Researchers

An In-depth Examination of a Versatile Cysteine-Modifying Reagent

Abstract

S-Methyl methanethiosulfonate (MMTS) is a small, membrane-permeable organosulfur compound that has emerged as a pivotal tool in biochemical and pharmaceutical research. Its primary biological role stems from its ability to selectively and reversibly modify the sulfhydryl groups of cysteine residues in proteins. This technical guide provides a comprehensive overview of the core biological functions of MMTS, its mechanisms of action, and its applications in experimental science. It is intended for researchers, scientists, and drug development professionals who seek to leverage the unique properties of this versatile reagent. This guide summarizes quantitative data on its inhibitory effects, details key experimental protocols, and visualizes its known interactions with cellular signaling pathways.

Introduction

S-Methyl this compound (CH₃SO₂SCH₃), commonly known as MMTS, is a thiosulfonate ester that acts as a potent and reversible cysteine-modifying agent[1][2][3]. Found naturally as a metabolite of compounds in cruciferous and allium vegetables, such as broccoli and onions, MMTS has garnered significant interest for its diverse biological activities[4][5][6]. In the laboratory, its small size allows it to access even buried cysteine residues within proteins, making it an invaluable probe for studying protein structure and function[1][3].

The reversible nature of the modification, which can be reversed by reducing agents like dithiothreitol (B142953) (DTT), distinguishes MMTS from irreversible alkylating agents and allows for the controlled study of enzyme activity and redox signaling[1][2][3]. This guide will delve into the fundamental biochemistry of MMTS, its applications in proteomics and enzymology, and its emerging roles in modulating cellular signaling pathways.

Mechanism of Action

The primary mechanism of action of MMTS involves the S-thiolation of free sulfhydryl groups on cysteine residues within proteins. This reaction proceeds via a nucleophilic attack of a deprotonated thiol (thiolate anion) on one of the sulfur atoms of the MMTS molecule. This results in the formation of a mixed disulfide bond between the protein's cysteine residue and a methylthio group (-SCH₃), with the concomitant release of methanesulfinic acid.

This covalent modification effectively blocks the reactive thiol group, preventing it from participating in its normal biological functions, such as catalysis or disulfide bond formation. The reversibility of this reaction with reducing agents is a key experimental advantage.

Figure 1: Reaction mechanism of MMTS with a protein thiol group and its reversal by DTT.

Quantitative Data on Enzyme Inhibition